Heteroaryl-azepine derivative 8
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Overview
Description
Heteroaryl-azepine derivative 8 is a seven-membered heterocyclic compound that contains a nitrogen atom within its ring structure This compound is part of the azepine family, which is known for its diverse pharmacological and therapeutic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heteroaryl-azepine derivative 8 typically involves the ring expansion of smaller heterocyclic compounds. One common method is the [1,7]-electrocyclization reaction, which involves the cyclization of a linear precursor to form the seven-membered ring. This reaction can be carried out under various conditions, including thermal, photochemical, and microwave irradiation .
Another approach involves the recyclization of small and medium carbo-, oxa-, or azacyclanes. This method often employs multicomponent heterocyclization reactions to prepare various compounds with azepine scaffolds .
Industrial Production Methods
Industrial production of this compound may involve one-pot synthesis techniques, which are efficient and cost-effective. These methods often use readily available starting materials and catalysts to facilitate the ring expansion and formation of the azepine ring .
Chemical Reactions Analysis
Types of Reactions
Heteroaryl-azepine derivative 8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield azepinone derivatives, while reduction may produce azepane derivatives .
Scientific Research Applications
Heteroaryl-azepine derivative 8 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential as an anticancer and antiviral agent.
Industry: It is used in the production of various materials, including plastics and cosmetics.
Mechanism of Action
The mechanism of action of heteroaryl-azepine derivative 8 involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact mechanism of action depends on the specific application and the molecular structure of the compound .
Comparison with Similar Compounds
Heteroaryl-azepine derivative 8 can be compared with other similar compounds, such as:
Azepane: A saturated seven-membered ring containing a nitrogen atom.
Azepinone: A seven-membered ring containing a nitrogen atom and a carbonyl group.
Benzazepine: A fused bicyclic compound containing a benzene ring and an azepine ring.
This compound is unique due to its specific heteroaryl substituents, which can significantly influence its chemical and biological properties.
Properties
Molecular Formula |
C12H17NOS |
---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
3-methoxy-2-prop-1-en-2-yl-5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine |
InChI |
InChI=1S/C12H17NOS/c1-8(2)12-11(14-3)9-4-6-13-7-5-10(9)15-12/h13H,1,4-7H2,2-3H3 |
InChI Key |
BQUIRHQLEFJFBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=C(C2=C(S1)CCNCC2)OC |
Origin of Product |
United States |
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